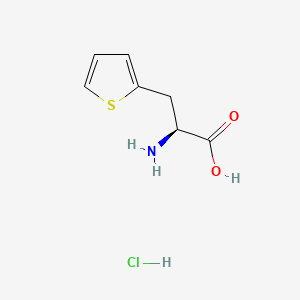
(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO2S and its molecular weight is 207.672. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been designed and synthesized as igf-1r tyrosine kinase inhibitors .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit various kinases including fgfr 3, egfr, jak, and ron .
Biochemical Pathways
Similar compounds have been shown to exert their anticancer activities through inhibiting various kinases .
Result of Action
Similar compounds have been shown to inhibit cancer cell proliferation .
生物活性
(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride, an amino acid derivative, has garnered attention due to its potential biological activities and applications in pharmaceutical research. This compound is characterized by its thiophene ring, which contributes to its unique properties and biological interactions. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H10ClNO2S, with a molecular weight of 207.68 g/mol. It exists as a hydrochloride salt, enhancing its solubility in aqueous solutions. The presence of the thiophene moiety is significant for its biological activity, allowing interaction with various receptors and enzymes.
Synthesis Methods
Multiple synthesis methods for this compound have been explored, including:
- Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials.
- Asymmetric Synthesis : Employing chiral catalysts to produce the desired enantiomer selectively.
- Racemization Techniques : Allowing for the production of both enantiomers for comparative studies.
These methods facilitate the exploration of derivatives that may exhibit enhanced biological activities or distinct pharmacological profiles.
Neurotransmission and Neuroprotection
This compound has been studied for its role in neurotransmission and neuroprotection. Its structural similarity to naturally occurring amino acids enables it to interact with neurotransmitter receptors, potentially modulating physiological processes related to mood regulation and cognitive function. Research indicates that this compound may influence neuroprotective pathways, offering potential therapeutic applications in neurodegenerative diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- Inhibition of Yeast-like Fungi : At a concentration of 64 µg/mL, this compound demonstrated significant antimicrobial activity against Candida albicans, with a minimum inhibitory concentration (MIC) noted at 128 µg/mL against Staphylococcus aureus .
The following table summarizes the antimicrobial activity observed in various studies:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| (S)-2-amino-3-(thiophen-2-yl)propanoic acid | Candida albicans | 64 |
| (S)-2-amino-3-(thiophen-2-yl)propanoic acid | Staphylococcus aureus | 128 |
Binding Affinity Studies
Interaction studies have revealed that this compound exhibits binding affinity to various receptors and enzymes critical for metabolic pathways. Understanding these interactions is essential for determining its efficacy in clinical applications.
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of similar compounds found that derivatives with a thiophene group exhibited enhanced neuroprotection in models of oxidative stress .
- Antimicrobial Efficacy : In another case study, derivatives were tested against Escherichia coli and showed promising results, reinforcing the potential use of thiophene-containing compounds in combating bacterial infections .
属性
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOMLSDJTRAHDX-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705237 |
Source


|
| Record name | 3-Thiophen-2-yl-L-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123053-24-7 |
Source


|
| Record name | 3-Thiophen-2-yl-L-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














